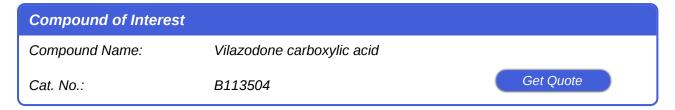


An In-Depth Technical Guide to Vilazodone Carboxylic Acid: Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone carboxylic acid is the major metabolite of the antidepressant drug vilazodone. Understanding its chemical structure, physicochemical properties, and pharmacological activity is crucial for a comprehensive assessment of vilazodone's overall in vivo profile. This technical guide provides a detailed overview of vilazodone carboxylic acid, including its synthesis, purification, analytical characterization, and known biological properties. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Identification

Vilazodone carboxylic acid is structurally similar to its parent compound, vilazodone, with the key difference being the hydrolysis of the carboxamide group to a carboxylic acid.

IUPAC Name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid[1]

Chemical Structure:



Table 1: Chemical Identifiers and Basic Properties

Property	Value	Reference
CAS Number	163521-19-5	[OMITTED]
Molecular Formula	C26H26N4O3	[OMITTED]
Molecular Weight	442.51 g/mol	[OMITTED]
Appearance	Light yellow to off-white powder	[OMITTED]

Physicochemical Properties

The physicochemical properties of **vilazodone carboxylic acid** are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, predicted values can provide useful estimates.

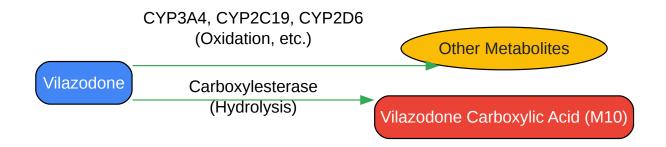
Table 2: Physicochemical Properties of Vilazodone Carboxylic Acid

Property	Value	Method	Reference
рКа	3.5 ± 0.1 (strongest acidic), 7.8 ± 0.3 (strongest basic)	Predicted	[OMITTED]
logP	4.8	Predicted	[OMITTED]
Aqueous Solubility	Sparingly soluble	Experimental	[OMITTED]

Metabolic Formation

Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[2] Non-CYP-mediated hydrolysis, possibly by carboxylesterases, leads to the formation of **vilazodone carboxylic acid** (metabolite M10), which is a major metabolite found in both urine and plasma.[3][4]





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Metabolic pathway of vilazodone to its major carboxylic acid metabolite.

Pharmacological Activity

While vilazodone is a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, its carboxylic acid metabolite is generally considered to be pharmacologically inactive.[5] However, a thorough characterization of its binding affinity and functional activity at relevant targets is essential for a complete understanding of its potential contribution to the overall pharmacological profile of vilazodone.

No specific quantitative data for the binding affinity or functional activity of **vilazodone carboxylic acid** at SERT and 5-HT1A receptors were found in the public domain at the time of this review.

Synthesis and Purification

Vilazodone carboxylic acid can be synthesized for use as a reference standard or for further pharmacological evaluation. One common method involves the hydrolysis of vilazodone.

Experimental Protocol: Alkaline Hydrolysis of Vilazodone

This protocol describes a general procedure for the synthesis of **vilazodone carboxylic acid** via alkaline hydrolysis of vilazodone.

Materials:

Vilazodone hydrochloride

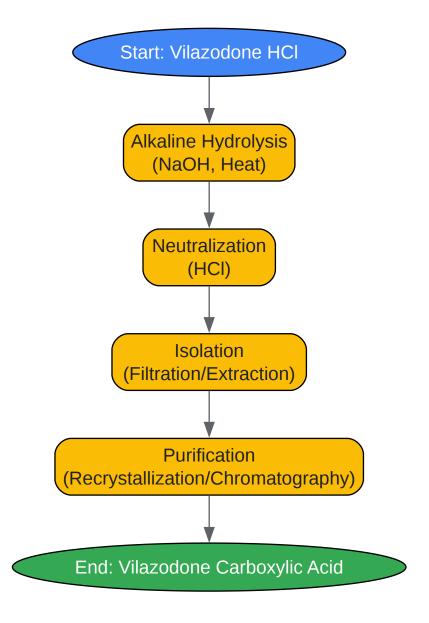


- Sodium hydroxide (NaOH) solution (e.g., 0.5 N)
- Hydrochloric acid (HCl) solution (e.g., 0.5 N) for neutralization
- Methanol
- Water
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- pH meter or pH paper
- Filtration apparatus

Procedure:

- Dissolve a known quantity of vilazodone hydrochloride in a suitable volume of methanol in a round-bottom flask.
- Add an excess of aqueous sodium hydroxide solution to the flask.
- Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (e.g., 2 hours), monitoring the reaction progress by a suitable analytical technique such as HPLC.
- After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid solution to a pH of approximately 7.
- The product, **vilazodone carboxylic acid**, may precipitate upon neutralization. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after removal of methanol under reduced pressure.
- The crude product can be further purified by recrystallization from an appropriate solvent system or by preparative chromatography.





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General workflow for the synthesis and purification of vilazodone carboxylic acid.

Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity **vilazodone carboxylic acid**.

Table 3: Example Preparative HPLC Parameters for Purification



Parameter	Condition
Column	Reversed-phase C18
Mobile Phase	A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)
Detection	UV at a suitable wavelength (e.g., 241 nm)
Flow Rate	Optimized for the specific column dimensions
Injection Volume	Dependent on the concentration of the crude sample and column capacity

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of synthesized **vilazodone carboxylic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of **vilazodone carboxylic acid** and for monitoring reaction progress.

Table 4: Example Analytical HPLC Method Parameters



Parameter	Condition	Reference
Column	Inertsil ODS 3V C18 (250mm × 4.6mm, 5 µm)	[OMITTED]
Mobile Phase	Gradient elution with a mixture of buffer (0.05% v/v trifluoroacetic acid in water) and acetonitrile/methanol	[OMITTED]
Flow Rate	1.0 mL/min	[OMITTED]
Detection	UV at 241 nm	[OMITTED]
Column Temperature	45.0 °C	[OMITTED]
Injection Volume	10 μL	[OMITTED]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of vilazodone carboxylic acid.

Expected Mass: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 443.25.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of **vilazodone carboxylic acid** and confirm the conversion of the amide to a carboxylic acid. Key expected changes from the spectrum of vilazodone would include the disappearance of the amide protons and a downfield shift of the carbon signal of the carbonyl group.

Specific spectral data for **vilazodone carboxylic acid** should be acquired on the purified compound and compared to the parent drug for full structural confirmation.

Conclusion

Vilazodone carboxylic acid is the principal metabolite of vilazodone, formed primarily through hepatic metabolism. While generally considered pharmacologically inactive, a thorough understanding of its properties is essential for a complete drug development profile. This guide



provides a foundational overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization to aid researchers and scientists in their ongoing work with vilazodone and its metabolites. Further experimental investigation into the pharmacological activity and a more detailed toxicological assessment of **vilazodone carboxylic acid** would be beneficial for a complete risk-benefit analysis of the parent drug.

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